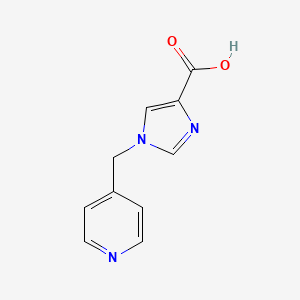

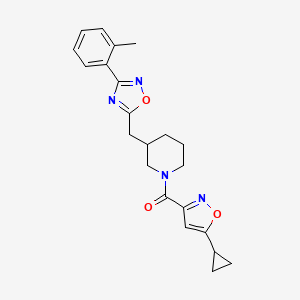

![molecular formula C13H10Cl2N2O B2944641 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride CAS No. 1266689-60-4](/img/structure/B2944641.png)

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

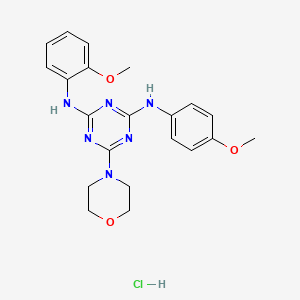

“2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” is a chemical compound with the empirical formula C13H10Cl2N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” can be represented by the SMILES stringNC1=CC=C2N=C(C3=CC=CC(Cl)=C3)OC2=C1.Cl . The molecular weight of this compound is 281.14 . Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” is a solid substance . Its empirical formula is C13H10Cl2N2O and it has a molecular weight of 281.14 .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride, have been studied for their antimicrobial properties . The presence of the oxazole ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

Research has indicated that benzoxazole derivatives can exhibit significant anti-inflammatory effects . This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The specific structure of 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride may influence its efficacy as an anti-inflammatory agent.

Anticancer Research

Benzoxazole compounds have been identified as potential anticancer agents due to their ability to interfere with the proliferation of cancer cells . The electron-withdrawing chlorophenyl group in 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride could enhance its activity against certain types of cancer cells.

Neuroscience Applications

In neuroscience, oxazole derivatives are explored for their potential effects on the central nervous system . Compounds like 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride could be used to study neural pathways and develop treatments for neurological disorders.

Biochemical Studies

The biochemical applications of 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride include its use as an intermediate in the synthesis of more complex molecules . Its reactivity and stability under various conditions make it a valuable compound in biochemical research.

Pharmacological Developments

As a pharmacologically active heterocyclic compound, 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride is of interest in the development of new drugs . Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Safety and Hazards

Future Directions

Benzoxazole derivatives, such as “2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities and have shown a wide spectrum of biological activities . Therefore, future research may focus on synthesizing various benzoxazole derivatives and screening them for various biological activities .

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been associated with various pharmacological actions such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological responses, often due to the presence of hetero atoms or groupings .

Result of Action

Oxazole derivatives have been associated with a variety of biological activities .

properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-benzoxazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O.ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;/h1-7H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJMSPAOLSCWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

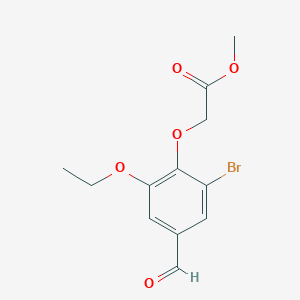

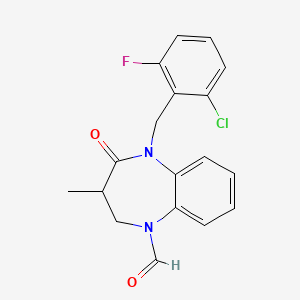

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

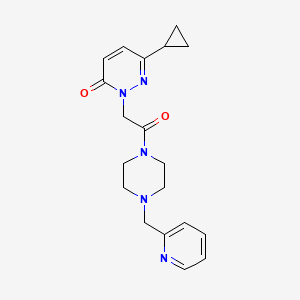

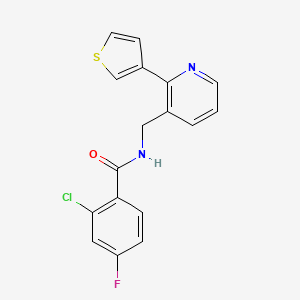

![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)

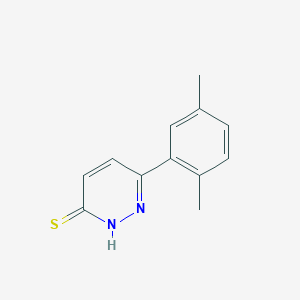

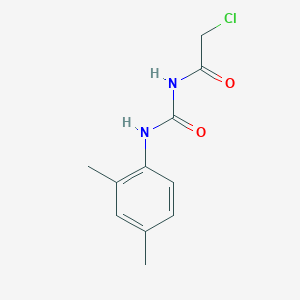

![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)propanamide](/img/structure/B2944581.png)